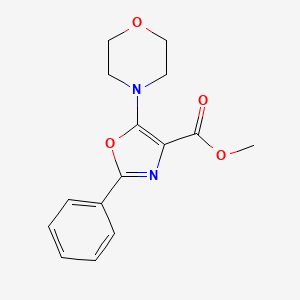

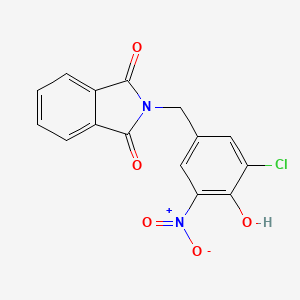

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, a series of related 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides were synthesized and evaluated for their inotropic activities (Xue‐Kun Liu et al., 2009). Similarly, new compounds with a similar structure were synthesized for enzyme inhibitory studies (M. Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR spectroscopy and IR spectral data. The structure significantly influences their chemical and biological properties.

Chemical Reactions and Properties

The chemical behavior of these compounds depends on their functional groups. For example, the introduction of piperazin-1-yl and benzo[b][1,4]oxazin moieties can significantly alter their reactivity and interaction with biological targets (Xue‐Kun Liu et al., 2009).

Scientific Research Applications

Synthesis and Chemical Transformations

The compound's synthesis and its derivatives have been widely explored due to their promising pharmacological properties. For example, research by Qiu et al. (2017) on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the synthetic versatility of acetamide derivatives in producing biologically active compounds (Qiu, Li, Ma, & Zhou, 2017). Similarly, the work of El‐Barbary et al. (2005) on synthesizing 1,2,4-triazine derivatives from acetamide precursors further underscores the importance of such chemical structures in developing therapeutic agents (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).

Biological Activities and Applications

The investigation into the biological activities of benzoxazinone and benzoxazinone derivatives reveals their potential in agricultural and pharmacological applications. Fomsgaard et al. (2004) review the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, highlighting their importance in exploiting the allelopathic properties of certain crops (Fomsgaard, Mortensen, & Carlsen, 2004). This research area is significant for developing natural herbicides and understanding plant-plant interactions.

Pharmacological Investigations

The compound's pharmacological implications are evidenced by studies investigating its analogs and derivatives for therapeutic applications. For instance, the study by Shibuya et al. (2018) on the development of ACAT-1 inhibitors for potentially treating diseases associated with ACAT-1 overexpression illustrates the therapeutic relevance of acetamide derivatives (Shibuya, Kawamine, Ozaki, et al., 2018). Furthermore, research into the antitumor activities of novel quinazolinone analogs by Al-Suwaidan et al. (2016) showcases the potential of acetamide-based compounds in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, et al., 2016).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-12-2-4-15-14(8-12)21(19(23)11-26-15)10-18(22)20-13-3-5-16-17(9-13)25-7-6-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIAQAFXSRAAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)